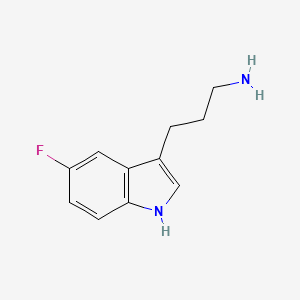

3-(5-fluoro-1H-indol-3-yl)propan-1-amine

描述

3-(5-Fluoro-1H-indol-3-yl)propan-1-amine is a fluorinated indole derivative with a propylamine side chain. Its molecular formula is C₁₁H₁₄FN₂ (free base) or C₁₁H₁₄ClFN₂ in its hydrochloride salt form (molar mass: 228.7 g/mol) . The compound features a 5-fluoro substitution on the indole ring, which enhances its electronic and steric properties compared to non-fluorinated analogs. Indole derivatives are widely explored in medicinal chemistry due to their affinity for biological targets such as serotonin receptors, enzymes (e.g., IDO-1), and ion channels .

Structure

2D Structure

属性

IUPAC Name |

3-(5-fluoro-1H-indol-3-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFFCANWDYAYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398225 | |

| Record name | 3-(5-FLUORO-1H-INDOL-3-YL)PROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245762-27-0 | |

| Record name | 3-(5-FLUORO-1H-INDOL-3-YL)PROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Alkylation of 5-Fluoroindole Derivatives

A common approach involves alkylating the 3-position of 5-fluoroindole with a suitable alkylating agent bearing a protected or free amine group.

- Reagents: 1-bromo-3-chloropropane or 3-chloropropylamine derivatives.

- Conditions: Basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Outcome: Formation of 3-(5-fluoro-1H-indol-3-yl)propan-1-amine or its protected intermediates.

This method is analogous to the alkylation route used for related compounds like 2-(5-methoxy-1H-indol-3-yl)propan-1-amine, where the indole nitrogen or carbon is alkylated under basic conditions to introduce the propylamine side chain.

Reduction and Oxidation Steps

In some synthetic schemes, intermediates such as aldehydes or ketones derived from 5-fluoroindole are reduced or oxidized to install the amine side chain:

- Reduction: Using sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) to reduce imines or aldehydes to amines.

- Oxidation: Manganese dioxide (MnO2) or other mild oxidants to convert alcohol intermediates to aldehydes for subsequent amination.

For example, a reported synthesis of related indole derivatives involves reducing an intermediate alcohol to an aldehyde, followed by condensation with hydroxylamine hydrochloride and reduction to the amine.

Nucleophilic Substitution (SN2) Reactions

The propan-1-amine side chain can be introduced via nucleophilic substitution reactions:

- Starting Materials: Halogenated propylamine derivatives or protected amines.

- Conditions: Strong bases (e.g., sodium hydride) to deprotonate the indole nitrogen or carbon, facilitating SN2 attack.

- Challenges: Steric hindrance and nucleophilicity can affect yields; optimization of reaction temperature and solvent is critical.

This approach is exemplified in the synthesis of complex indole derivatives where SN2 reactions under strong basic conditions yield the desired amine-functionalized products, albeit sometimes with low yields due to steric effects.

Protection and Deprotection Strategies

To avoid side reactions and improve selectivity, protecting groups are often employed on the amine or indole nitrogen:

- Common Protecting Groups: Trityl chloride for imidazole or amine protection.

- Deprotection: Acidic conditions (e.g., acetic acid) or hydrazine hydrate treatment to remove protecting groups after key transformations.

Such strategies are crucial in multi-step syntheses to maintain functional group integrity and achieve high purity.

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Alkylation | 5-fluoroindole + 1-bromo-3-chloropropane, base (K2CO3/NaH), DMF | Introduce propylamine side chain precursor |

| 2 | Reduction | NaBH3CN or NaBH4 | Reduce imine/aldehyde intermediates to amine |

| 3 | Oxidation | MnO2 | Convert alcohol to aldehyde for amination |

| 4 | Condensation | Hydroxylamine hydrochloride | Form oxime intermediate |

| 5 | Nucleophilic substitution | Halogenated amine + indole derivative, strong base | Attach amine side chain via SN2 |

| 6 | Protection/Deprotection | Trityl chloride (protection), acetic acid or hydrazine hydrate (deprotection) | Protect functional groups during synthesis |

Research Findings and Yield Considerations

- Yields: Alkylation and SN2 steps can have variable yields, often ranging from moderate (50-70%) to low, depending on steric hindrance and nucleophilicity.

- Purity: Final products are typically purified by silica gel column chromatography using solvent systems such as petroleum ether/ethyl acetate mixtures.

- Characterization: Products are confirmed by NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography to verify substitution patterns and molecular structure.

Analytical Data Table for this compound

化学反应分析

Types of Reactions

3-(5-fluoro-1H-indol-3-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .

科学研究应用

Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to 3-(5-fluoro-1H-indol-3-yl)propan-1-amine exhibit antidepressant and anxiolytic effects. The fluorine substitution enhances lipophilicity, improving the compound's ability to penetrate biological membranes and interact with serotonin receptors, which are crucial in mood regulation .

Myeloperoxidase Inhibition

A notable study investigated the role of this compound as a myeloperoxidase inhibitor. Myeloperoxidase is an enzyme linked to inflammatory processes, particularly in cardiovascular diseases. The compound was synthesized and evaluated for its ability to inhibit myeloperoxidase activity, showing promising results that suggest its potential use in treating neuroinflammatory diseases .

Synthesis of Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs targeting different biological pathways .

The biological activity of this compound has been characterized through several studies focusing on its interaction with specific receptors:

| Receptor | Binding Affinity | Effect |

|---|---|---|

| Serotonin Receptors (5-HT) | High | Potential antidepressant effects |

| Myeloperoxidase | Moderate | Inhibition of oxidative stress |

| Dopamine Receptors | Variable | Potential modulation of dopaminergic pathways |

Case Study 1: Antidepressant Activity

A study involving animal models demonstrated that this compound significantly reduced symptoms of depression when administered over a four-week period. Behavioral tests indicated improvements comparable to established antidepressants, suggesting its potential as a therapeutic agent .

Case Study 2: Inhibition of Myeloperoxidase

In vitro assays conducted on human neutrophils showed that this compound effectively inhibited myeloperoxidase activity, leading to reduced oxidative stress markers. This finding supports its application in developing treatments for conditions associated with chronic inflammation .

作用机制

The mechanism of action of 3-(5-fluoro-1H-indol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The fluorine atom at the 5-position enhances the compound’s stability and bioactivity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural and Functional Insights

Halogen Substitution (F vs. Chlorinated analogs (e.g., 3-(5-chloroindol-3-yl)propan-1-amine) exhibit higher lipophilicity, which may enhance tissue permeability but reduce solubility .

Heterocycle Modifications:

- Replacing indole with benzooxazole () introduces a rigid, electron-deficient core, altering binding modes in kinase targets. Imidazole-containing analogs (e.g., ) show versatility in coordinating metal ions or interacting with heme-dependent enzymes .

Side Chain Variations:

- The propylamine chain in 3-(5-fluoroindol-3-yl)propan-1-amine provides flexibility for hydrogen bonding, critical for receptor interactions. Methylation or branching (e.g., 3-(5-methoxyindol-3-yl)-2-methylpropan-1-amine) can enhance pharmacokinetic properties, such as metabolic stability .

Salt Forms:

- The hydrochloride salt of the target compound (C₁₁H₁₄ClFN₂) improves aqueous solubility, making it more suitable for formulation in preclinical studies .

生物活性

3-(5-Fluoro-1H-indol-3-yl)propan-1-amine, an indole derivative, has garnered attention for its diverse biological activities. This compound is characterized by a fluorine atom at the 5-position of the indole ring, which significantly influences its pharmacological properties. Research indicates potential applications in various therapeutic areas, including antiviral, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 193.217 g/mol. The presence of the fluorine atom enhances its lipophilicity and may affect its interaction with biological targets.

Target Interactions

Indole derivatives, including this compound, are known to interact with various receptors and enzymes:

- Serotonin Receptors : The compound may modulate serotonin signaling pathways, potentially offering antidepressant effects similar to those observed with tryptamines like serotonin.

- Anticancer Mechanisms : Studies suggest that indole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic factors .

Biochemical Pathways

The compound's activity is linked to its ability to influence several biochemical pathways:

- Cell Growth Regulation : It may interfere with signaling pathways that regulate cell proliferation and survival, contributing to its anticancer effects.

- Antimicrobial Activity : The structural features allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbes .

Antiviral Properties

Research has indicated that indole derivatives possess antiviral activities against various viral pathogens. The mechanism often involves inhibition of viral replication through interference with viral entry or replication processes.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Mouse TLX5 lymphoma cells | 1.5 | Induction of apoptosis | |

| Human cancer cell lines | Varies | Cell cycle arrest |

These findings suggest that the compound may serve as a lead in developing new anticancer agents.

Antimicrobial Effects

The antimicrobial activity of this compound has been explored in several studies. It has been shown to exhibit significant inhibition against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 8 |

| S. aureus | 20 | 4 |

Such results indicate a promising profile for further development as an antimicrobial agent .

Case Studies and Research Findings

In a notable study published in MDPI, researchers evaluated the cytotoxic effects of various indole derivatives, including this compound. The study highlighted the compound's ability to selectively target cancer cells while sparing normal cells, which is crucial for minimizing side effects during chemotherapy treatments .

Another investigation focused on the compound's antidepressant potential, suggesting that it could enhance serotonin receptor activity, thereby improving mood and cognitive functions. This aligns with the broader class of indole derivatives known for their psychotropic effects.

常见问题

Q. What are the recommended synthetic methods for 3-(5-fluoro-1H-indol-3-yl)propan-1-amine, and how is purity validated?

Methodological Answer: Synthesis typically involves coupling reactions between indole derivatives and propan-1-amine precursors. For example, a similar compound (3-(pyridin-2-yl)propan-1-amine) was synthesized via amide bond formation between carboxylic acids and amines under carbodiimide coupling conditions (e.g., EDC/HOBt), yielding 20–38% purity post-purification . High-performance liquid chromatography (HPLC) with >95% purity thresholds is critical for validation. Storage in tightly sealed containers at -20°C (powder) or -80°C (solution) prevents degradation .

Q. How is the structural identity of this compound confirmed?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is standard for confirming backbone structure and substituent positions. For example, ¹H NMR chemical shifts between δ 6.8–7.4 ppm indicate aromatic indole protons, while δ 2.6–3.2 ppm corresponds to the propanamine chain . X-ray crystallography, as used for related IDO-1 inhibitors, resolves binding conformations and stereochemistry .

Q. What bioactivity screening approaches are used to evaluate this compound?

Methodological Answer: Initial screens employ fragment-based bioactivity scoring (e.g., Molinspiration), where substructure contributions are summed to predict ion channel modulation or kinase inhibition. For instance, a positional isomer (2-[5-fluoro-1H-indol-3-yl]propan-1-amine) scored 0.21 for ion channel activity, suggesting moderate potency . Cell-based assays (e.g., HEK293 for electrophysiology) validate target engagement.

Q. What safety precautions are required for handling this compound?

Methodological Answer: Use fume hoods, nitrile gloves, and lab coats to avoid skin/eye contact. Store in cool, dry, ventilated areas away from ignition sources. In case of exposure, wash thoroughly and consult poison control (P312/P321 codes) . Waste disposal must follow EPA guidelines for amine-containing compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibitory activity?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) identifies critical interactions; for example, the indole ring of a related compound binds NEK2’s hydrophobic pocket, while the propanamine chain stabilizes salt bridges . Modifying the fluoro position (e.g., 5- vs. 7-fluoro) or elongating the alkyl chain can enhance binding affinity. Free energy perturbation (FEP) calculations quantify substituent effects on ΔG binding .

Q. How can contradictions in reported binding affinities be resolved?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or protein isoforms. Cross-validate using orthogonal methods: surface plasmon resonance (SPR) for kinetic parameters, isothermal titration calorimetry (ITC) for thermodynamic data, and cryo-EM for structural insights. For example, IDO-1 inhibitors showed divergent binding modes depending on heme iron coordination .

Q. What strategies improve brain exposure in neurotherapeutic applications?

Methodological Answer: Modify lipophilicity (LogP < 3) and reduce P-glycoprotein affinity to enhance blood-brain barrier penetration. A fluorinated analog, N-(3-[¹⁸F]fluoro-benzyl)propan-1-amine, demonstrated superior brain clearance in rats due to decreased plasma protein binding . In silico predictors (e.g., SwissADME) optimize substituents for passive diffusion.

Q. How are ADME properties integrated into in vivo study design?

Methodological Answer: Pharmacokinetic (PK) modeling uses hepatic microsomal stability assays (e.g., human liver microsomes) to predict clearance rates. For a related IDO-1 inhibitor, a half-life of 16–19 hours was projected based on cytochrome P450 metabolism data . Administer via intravenous bolus for accurate bioavailability measurement, and use LC-MS/MS for plasma metabolite profiling.

Q. What computational methods aid in target identification?

Methodological Answer: Reverse docking (e.g., PharmMapper) screens potential targets by fitting the compound into protein active sites. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability—NEK2 simulations revealed stable hydrogen bonds between the propanamine chain and Glu87/Lys37 residues over 100 ns trajectories . Machine learning (e.g., DeepChem) prioritizes targets based on chemical similarity to known actives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。